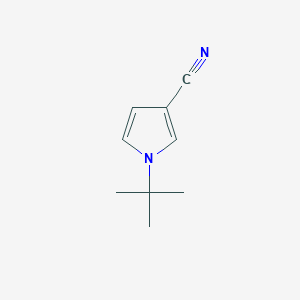

1-(tert-Butyl)-1H-pyrrole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(tert-Butyl)-1H-pyrrole-3-carbonitrile, commonly known as tert-butyl pyrrole-3-carbonitrile (tBPCN), is a heterocyclic compound that is used in a variety of scientific and industrial applications. tBPCN is a versatile molecule that can be used in synthetic organic chemistry and as a model compound for studying biochemical and physiological processes. It is also used as a catalyst in chemical reactions, as a reagent for the synthesis of other compounds, and as a starting material for the preparation of new materials.

Scientific Research Applications

Indole Derivatives Synthesis

Indole derivatives play a crucial role in drug discovery and development. Researchers have explored the synthesis of 1-tert-butyl-1H-pyrrole-3-carbonitrile as a precursor for biologically active natural products. Specifically, it serves as a building block for compounds like Indiacen A and Indiacen B . These natural products exhibit diverse activities, including anticancer, anti-inflammatory, and analgesic effects .

Anticancer Potential

1-tert-butyl-1H-pyrrole-3-carbonitrile has been investigated for its potential as an anticancer agent. Its unique structure and reactivity make it an interesting candidate for further studies. Researchers explore its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action .

Biological Activity Screening

The compound’s nitrile group and pyrrole ring contribute to its biological activity. Scientists have evaluated its impact on various biological pathways, including enzyme inhibition, receptor binding, and cellular signaling. Understanding these interactions can guide drug design and optimization .

Antimicrobial Properties

Given the prevalence of microbial infections, compounds with antimicrobial properties are essential. Researchers have examined 1-tert-butyl-1H-pyrrole-3-carbonitrile for its ability to inhibit bacterial and fungal growth. Its potential as an antimicrobial agent warrants further investigation .

Materials Science Applications

Beyond biology, this compound finds applications in materials science. Its unique structure allows for functionalization and incorporation into polymers, coatings, or nanomaterials. Researchers explore its use as a building block for novel materials with tailored properties .

Chemical Synthesis and Methodology Development

1-tert-butyl-1H-pyrrole-3-carbonitrile serves as a versatile intermediate in synthetic chemistry. Scientists have utilized it to develop new methodologies for carbon-carbon bond formation, heterocycle synthesis, and functional group transformations. Its reactivity and stability make it valuable in organic synthesis .

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure to pyrrole compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

1-tert-butylpyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-9(2,3)11-5-4-8(6-10)7-11/h4-5,7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQAPTCKGANONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-1H-pyrrole-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2764837.png)

![2-Ethyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764838.png)

![N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B2764841.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2764848.png)

![2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2764851.png)

![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2764860.png)